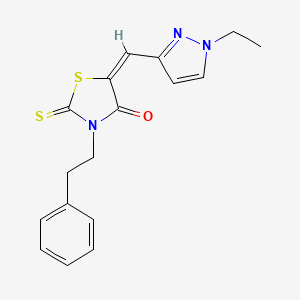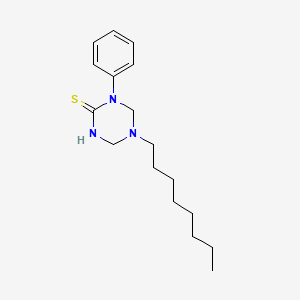
Thiazolidin-4-one, 5-(1-ethyl-1H-pyrazol-3-ylmethylene)-3-phenethyl-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound that features a pyrazole ring, a thiazolone ring, and a phenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-ethyl-3-pyrazolecarbaldehyde with 3-phenethyl-2-thioxothiazolidin-4-one. The reaction is carried out under reflux conditions in the presence of a suitable base such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolone ring can be reduced to form alcohols.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiazolone rings may play a crucial role in binding to these targets, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Known for its fluorescence properties and used in various applications, including as a fluorescent probe.
Thiazolidine-2,4-dione derivatives: Explored for their antidiabetic and anti-inflammatory activities.
Uniqueness
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a pyrazole ring and a thiazolone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C17H17N3OS2 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
(5E)-5-[(1-ethylpyrazol-3-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3OS2/c1-2-19-10-9-14(18-19)12-15-16(21)20(17(22)23-15)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3/b15-12+ |
InChIキー |
JIOQGWFSYDUEOG-NTCAYCPXSA-N |
異性体SMILES |
CCN1C=CC(=N1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
正規SMILES |
CCN1C=CC(=N1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10942947.png)
![3-hydroxy-2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10942948.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10942960.png)
![(4-bromo-1-methyl-1H-pyrazol-3-yl)[5-phenyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10942970.png)
![1-naphthalen-1-yl-3-[4-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B10942977.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10942985.png)
![N-ethyl-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10942986.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10942999.png)
![Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10943000.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B10943007.png)
![N-benzyl-2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10943014.png)

![Methyl {[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10943020.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-bromophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one](/img/structure/B10943024.png)
